molecular formula C2H4O2 B1273003 Acetic acid-D CAS No. 758-12-3

Acetic acid-D

Cat. No.: B1273003
CAS No.: 758-12-3
M. Wt: 61.06 g/mol
InChI Key: QTBSBXVTEAMEQO-DYCDLGHISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetic acid-D (CH$3$CO$2$D), also known as deuterated acetic acid, is a isotopologue of acetic acid where one hydrogen atom in the hydroxyl group is replaced by deuterium (D). This substitution imparts distinct physicochemical properties, making it valuable in diverse scientific applications.

Properties

IUPAC Name

deuterio acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4O2/c1-2(3)4/h1H3,(H,3,4)/i/hD
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTBSBXVTEAMEQO-DYCDLGHISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70997190
Record name (O-~2~H)Acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70997190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

61.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

758-12-3
Record name Acetic acid-d
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=758-12-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetic (2H)acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000758123
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (O-~2~H)Acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70997190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Acetic [2H]acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.963
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions: Acetic acid-D is typically synthesized by reacting acetic acid with deuterium oxide (D2O). The reaction involves the exchange of the hydrogen atom in the hydroxyl group of acetic acid with deuterium from deuterium oxide .

Industrial Production Methods: The industrial production of this compound follows a similar approach, where acetic acid is treated with deuterium oxide under controlled conditions to ensure the complete exchange of hydrogen with deuterium. This method is efficient and yields high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: Acetic acid-D undergoes typical reactions of carboxylic acids, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Carbon dioxide (CO2) and water (H2O).

    Reduction: Ethanol (CH3CH2OH).

    Substitution: Esters (RCOOR’).

Scientific Research Applications

Biochemical Research

NMR Spectroscopy
Deuterated solvents like acetic acid-D are essential in nuclear magnetic resonance (NMR) spectroscopy. They provide a non-protonic environment that enhances the resolution of spectra by reducing background noise from hydrogen signals. This is crucial for studying complex biomolecules.

Case Study: Protein Structure Determination
A study utilized this compound to investigate protein structures through residual dipolar couplings. The findings indicated that this compound effectively disperses and polarizes forces, aiding in the accurate determination of biomolecular structures .

Medical Applications

Cancer Treatment
Acetic acid has been used in cancer therapies due to its ability to induce selective toxicity in cancer cells. Research has shown that acetic acid can induce oxidative stress, leading to apoptosis in specific cancer cell lines . While this study primarily focused on regular acetic acid, the deuterated form can enhance the understanding of metabolic pathways due to its distinct NMR properties.

Antiseptic Properties
Acetic acid is recognized for its antiseptic properties. A diluted solution (1%) has shown effectiveness against various bacterial strains, including those resistant to conventional antibiotics. This compound may be used in formulations to study its effects on microbial resistance and infection control .

Industrial Applications

Chemical Synthesis
this compound serves as a reagent in chemical synthesis, particularly in the production of deuterated compounds for pharmaceuticals and agrochemicals. Its role as a solvent facilitates reactions that require high purity and specific isotopic labeling.

Vinyl Acetate Production
The production of vinyl acetate monomer (VAM) is one of the largest applications of acetic acid. Although not directly involving this compound, understanding the isotopic effects can provide insights into reaction mechanisms and product yields .

Food Industry

Flavoring Agent
In food science, deuterated compounds are often used to study flavor profiles and interactions at a molecular level. This compound can help researchers understand how flavor compounds behave under different conditions, aiding in food formulation and preservation techniques.

Environmental Studies

Biodegradation Studies
this compound can be employed in environmental research to trace the degradation pathways of organic pollutants. Its isotopic labeling allows scientists to track the fate of contaminants in various ecosystems, providing valuable data for environmental remediation efforts.

Mechanism of Action

The mechanism of action of acetic acid-D is similar to that of acetic acid, involving interactions with various molecular targets and pathways. In biological systems, it participates in metabolic processes, where it can be converted to acetyl-CoA, a key intermediate in the citric acid cycle. The presence of deuterium can influence reaction rates and pathways, providing insights into reaction mechanisms and kinetics .

Comparison with Similar Compounds

Key Properties:

  • Molecular Weight: 61.05 g/mol (non-deuterated: 60.05 g/mol) .
  • Boiling Point: 116–117°C, slightly higher than non-deuterated acetic acid (118°C) due to isotopic effects .
  • Deuterium Purity : Available at 98–99.5 atom % D, ensuring minimal interference in sensitive applications .
  • CAS RN : 758-12-3 .

Comparison with Similar Compounds

Deuterated Acetic Acid Derivatives

Acetic acid-D has several isotopologues with varying deuterium substitution patterns, each tailored for specific applications:

Compound Molecular Formula Molecular Weight (g/mol) CAS RN Boiling Point (°C) Key Applications
This compound CH$3$CO$2$D 61.05 758-12-3 116–117 NMR, catalysis, food chemistry
Acetic-2,2,2-d$_3$ acid CD$_3$COOH 63.07 1112-02-3 N/A Metabolic tracing, isotopic labeling
Acetic-d$_3$ acid-d CD$3$CO$2$D 64.07 1186-52-3 115.5 High-resolution NMR
Trifluorothis compound C$2$DF$3$O$_2$ 115.03 599-00-8 N/A Peptide synthesis, solvent

Key Observations :

  • Isotopic Substitution : Acetic-d$_3$ acid-d (fully deuterated) offers superior signal clarity in NMR compared to partially deuterated variants .
  • Cost: this compound is more economical (e.g., 25 mL at JPY 27,000) than specialized derivatives like Acetic-d$_3$ acid-d (5 mL at JPY 8,100) .

Non-Deuterated Analogues

  • Acetic Acid-M (CH$_3$COOH) :
    • Lacks deuterium, leading to lower boiling point (118°C) and higher volatility.
    • Dominates in industrial processes (e.g., vinegar production) but interferes in deuterium-sensitive applications .

Other Deuterated Carboxylic Acids

  • Propanoic Acid-D (C$2$H$5$CO$_2$D): Used in food aroma analysis (e.g., Hypsizygus marmoreus drying), with higher volatility than this compound .

Research Findings and Industrial Relevance

Food Chemistry

In chili pepper drying, this compound content increases at 60°C, enhancing flavor complexity by reducing aldehydes (e.g., nonanal, associated with fishy odors) and promoting alcohol formation .

Analytical Chemistry

In hydrogen/deuterium exchange mass spectrometry (HDX-MS), this compound ensures minimal back-exchange, preserving protein structural data during analysis .

Biological Activity

Acetic acid-D, a deuterated form of acetic acid, has garnered attention for its biological activities, particularly in microbiology and medicinal applications. This article explores the compound's biological activity, including its antimicrobial properties, effects on wound healing, and potential applications in diagnostics.

Overview of this compound

Acetic acid (CH₃COOH) is a simple carboxylic acid widely used in various industrial and medical applications. The deuterated version, this compound (CD₃COOH), is utilized in research settings primarily for its isotopic labeling capabilities. This compound retains many of the biological properties of acetic acid while allowing for advanced studies in metabolic pathways and interactions.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against various pathogens. Research indicates that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC) Studies

Table 1 summarizes the MIC values of this compound against several bacterial strains:

Bacterial Strain MIC (%) MBC (%)
Pseudomonas aeruginosa0.51.0
Staphylococcus aureus0.51.0
Escherichia coli0.51.0
Klebsiella pneumoniae1.02.0
Acinetobacter baumannii0.51.5

The data indicates that concentrations above 0.5% are sufficient to inhibit bacterial growth effectively, with higher concentrations required for bactericidal activity (MBC) .

Case Studies on Wound Healing

This compound has been applied in clinical settings for treating infected wounds, demonstrating notable efficacy in promoting healing and reducing infection rates.

Case Study Summaries

  • Case 1 : A 45-year-old diabetic female with an infected foot wound treated with daily dressings of this compound showed significant improvement within ten days, leading to healthy granulation tissue formation.
  • Case 2 : A 68-year-old male with a crush injury received this compound dressings, resulting in substantial healing and preparation for skin grafting within two weeks.
  • Case 3 : A patient with a fungal infection at a skin graft donor site responded well to this compound treatment, achieving clearance of the infection without additional antifungal medications .

These cases highlight this compound's role in enhancing wound healing through its antimicrobial properties and ability to promote granulation tissue formation.

The antimicrobial action of this compound is attributed to its ability to disrupt bacterial cell membranes and alter intracellular pH levels, leading to cell death. This mechanism is effective against both planktonic and biofilm-forming bacteria, which are often resistant to conventional antibiotics .

Applications in Diagnostics

This compound has been investigated for its potential use in diagnostic applications, particularly in the rapid enumeration of mycobacteria such as Mycobacterium tuberculosis. Studies have shown that it can preserve RNA integrity while exhibiting bactericidal effects, making it suitable for diagnostic assays .

Q & A

Q. What are the critical physicochemical properties of Acetic Acid-D (CD3COOD) that influence experimental reproducibility in deuterium-labeling studies?

Answer: Key properties include isotopic purity (≥99.5% D), boiling point (115.5°C vs. 118°C for CH3COOH), density (1.112 g/cm³), and pKa (~4.6 vs. 4.76 for protonated acetic acid). Isotopic purity must be validated via 1^1H/2^2H NMR or mass spectrometry to avoid kinetic isotope effect (KIE) artifacts. For reproducible results, storage at controlled temperatures (room temperature recommended) and inert atmospheres is critical to minimize H/D exchange .

Q. How does the deuterium substitution in this compound affect its solubility and reactivity in organic synthesis?

Answer: Deuterated acetic acid exhibits reduced solubility in nonpolar solvents due to stronger hydrogen bonding (D-bonding vs. H-bonding). Reactivity differences arise from KIE, particularly in proton-transfer reactions (e.g., esterifications), where kH/kDk_H/k_D ratios of 2–4 are common. Researchers should adjust reaction times and catalyst loads when substituting CH3COOH with CD3COOD .

Advanced Research Questions

Q. What experimental design strategies mitigate isotopic contamination when using this compound in kinetic studies?

Answer:

  • Isolation : Use glassware pre-treated with D2O to minimize proton exchange.
  • Validation : Conduct blank runs with protonated acetic acid to detect cross-contamination.
  • Analysis : Employ high-resolution 2^2H NMR (≥400 MHz) to quantify residual 1^1H signals. Contamination thresholds >0.5% 1^1H can invalidate KIE measurements, necessitating iterative purification .

Q. How can researchers resolve contradictions in reported pKa values for this compound across different solvent systems?

Answer: Discrepancies often stem from solvent polarity and ionic strength variations. For example, in D2O, the pKa shifts to ~4.6 due to solvent deuteration, while non-aqueous solvents (e.g., DMSO-d6) yield higher values. Standardize measurements using:

  • Reference electrodes : Calibrated with deuterated buffers.
  • Temperature control : Maintain 25°C ± 0.1°C. Cross-validate results with computational models (e.g., DFT) to account for solvent effects .

Q. What methodologies optimize the use of this compound in metabolic flux analysis (MFA) for tracing deuterium incorporation?

Answer:

  • Labeling protocols : Use pulse-chase experiments with CD3COOD in cell cultures, ensuring isotopic steady state via LC-MS monitoring.
  • Data correction : Apply mass isotopomer distribution analysis (MIDA) to distinguish natural 13^13C abundance from 2^2H incorporation.
  • Limitations : Avoid prolonged exposure (>24 hr) to prevent cellular toxicity from deuterium accumulation .

Data Contradiction Analysis

Q. Why do studies report conflicting boiling points for this compound, and how should researchers address this?

Answer: Variations (e.g., 115.5°C vs. 116–117°C) arise from impurities (e.g., residual H2O) or pressure calibration errors. To resolve:

  • Purification : Distill under reduced pressure (10–15 mmHg) and validate purity via Karl Fischer titration.
  • Documentation : Report pressure and thermometer calibration data explicitly, following IUPAC guidelines .

Methodological Tables

Table 1 : Comparative Properties of Acetic Acid and this compound

PropertyCH3COOHCD3COODReference
Molecular Weight60.05 g/mol64.07 g/mol
Boiling Point118°C115.5°C
Density (20°C)1.049 g/cm³1.112 g/cm³
pKa (D2O, 25°C)4.76~4.6

Table 2 : Common Analytical Techniques for this compound Validation

TechniqueApplicationSensitivity Threshold
2^2H NMRIsotopic purity, H/D exchange0.1% 1^1H
GC-MSVolatile impurity profiling1 ppm
FT-IRFunctional group confirmation5% w/w

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Acetic acid-D
Reactant of Route 2
Acetic acid-D

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.